

cinnamyl propionate synthesis mechanism

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Compound of Interest

Compound Name: Cinnamyl propionate

Cat. No.: B7804193

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An In-depth Technical Guide to the Synthesis Mechanisms of **Cinnamyl Propionate**

Introduction

Cinnamyl propionate is an organic ester formed from cinnamyl alcohol and propionic acid.^[1] It is a colorless to pale yellow liquid valued for its sweet, floral, and fruity fragrance, making it a significant ingredient in the flavor and fragrance industries.^{[1][2]} This technical guide provides an in-depth exploration of the primary synthesis mechanisms for **cinnamyl propionate**, designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. The guide details the reaction kinetics, experimental protocols, and quantitative data associated with the core synthesis routes: Fischer-Speier Esterification and Enzymatic Synthesis.

Fischer-Speier Esterification

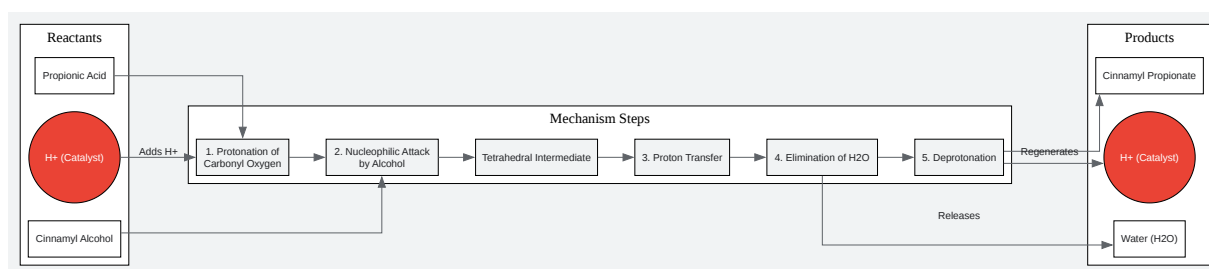
Fischer-Speier esterification is a classic acid-catalyzed reaction that involves refluxing a carboxylic acid and an alcohol to produce an ester and water.^[3] For the synthesis of **cinnamyl propionate**, this involves the reaction of propionic acid with cinnamyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.^{[3][4]}

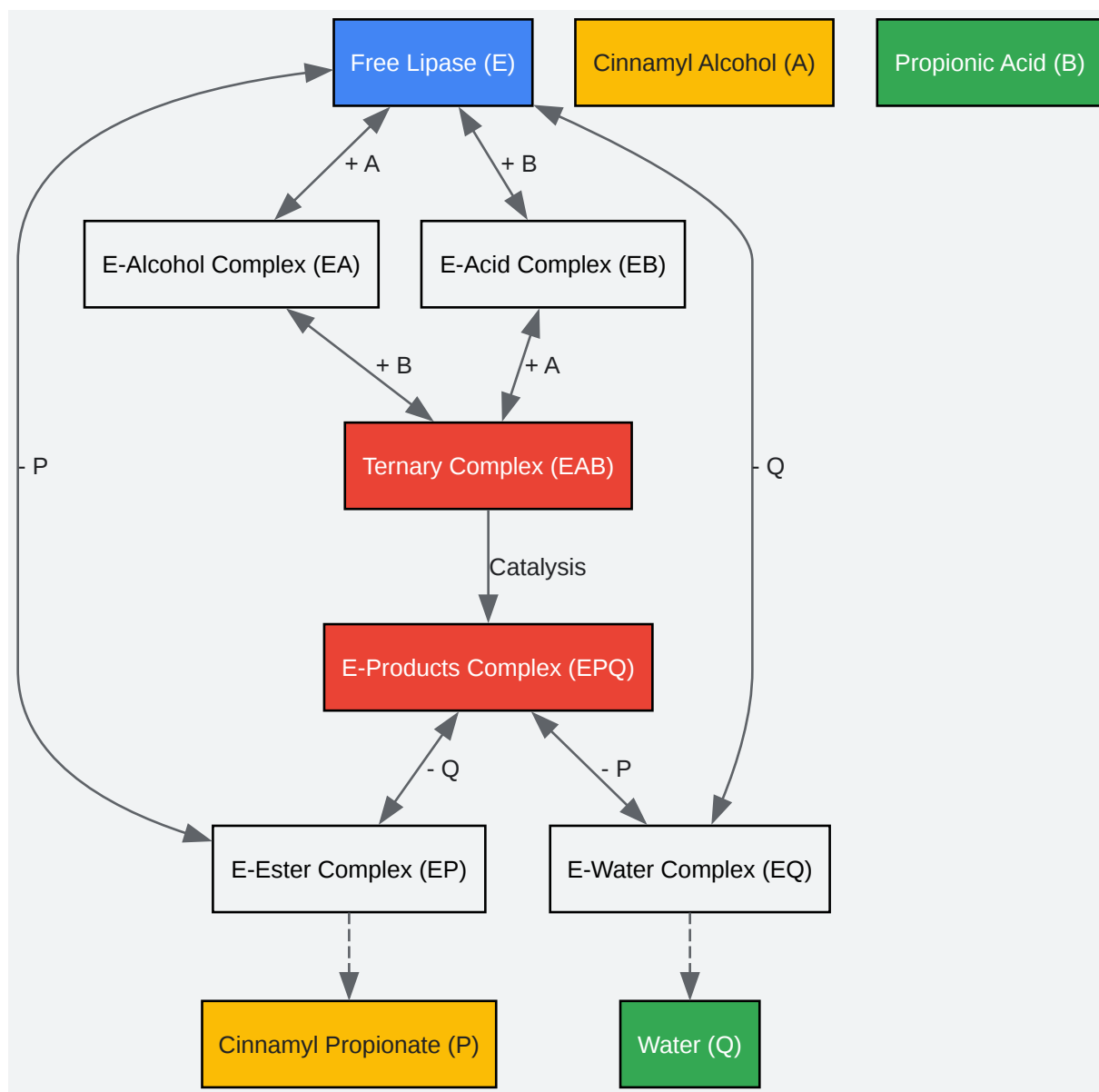
Reaction Mechanism

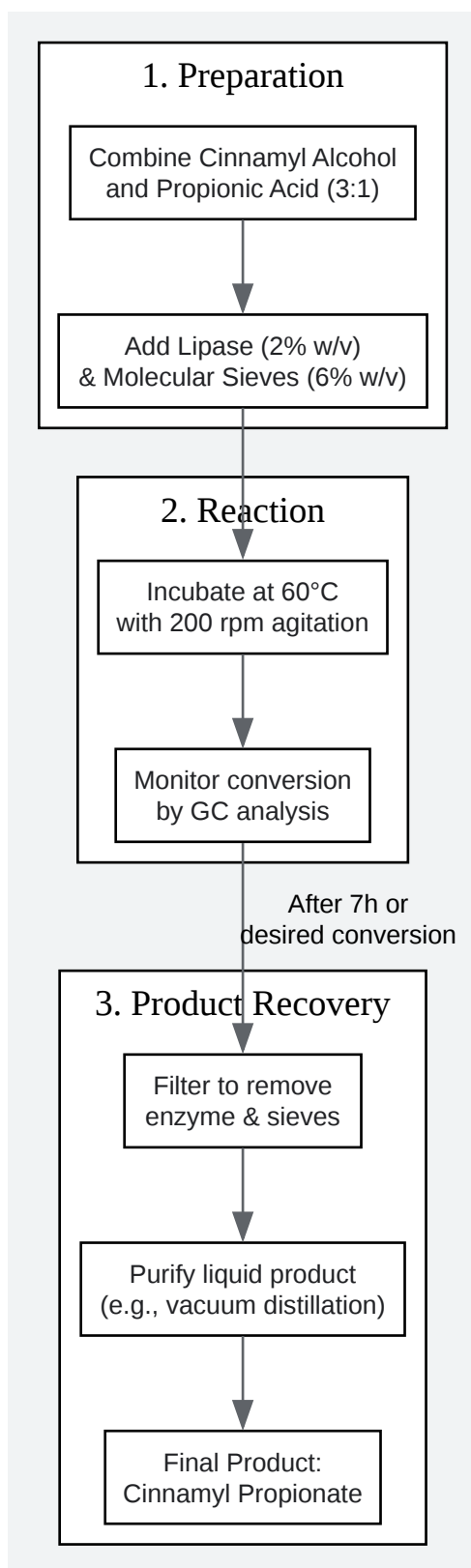
The mechanism is a reversible, multi-step process classified as a nucleophilic acyl substitution.^{[5][6]}

- Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the propionic acid, increasing the electrophilicity of the carbonyl carbon.^[7]
- Nucleophilic Attack: The nucleophilic oxygen atom of the cinnamyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).^{[3][4]}
- Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur via a second molecule of the alcohol. This step creates a good leaving group (water).^{[3][5]}
- Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.^[4]
- Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final **cinnamyl propionate** ester.^[3]

To drive the reaction towards the product side, the equilibrium must be shifted. This is typically achieved by using an excess of one of the reactants (usually the alcohol) or by removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.^{[4][6]}







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